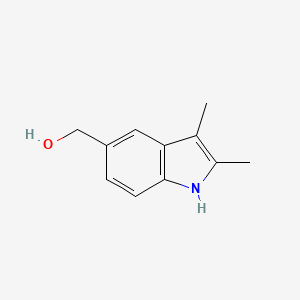

(2,3-dimethyl-1H-indol-5-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,3-dimethyl-1H-indol-5-yl)methanol is an organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound features a methanol group attached to the 5-position of the indole ring, with two methyl groups at the 2- and 3-positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethyl-1H-indol-5-yl)methanol can be achieved through several methods. One common approach involves the reduction of (2,3-dimethyl-1H-indol-5-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance production efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(2,3-dimethyl-1H-indol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form (2,3-dimethyl-1H-indol-5-yl)methanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to (2,3-dimethyl-1H-indol-5-yl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro groups under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., bromine, chlorine), nitro groups (e.g., nitric acid)

Major Products Formed

Oxidation: (2,3-dimethyl-1H-indol-5-yl)methanone

Reduction: (2,3-dimethyl-1H-indol-5-yl)methane

Substitution: Various substituted indole derivatives depending on the electrophile used

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : (2,3-dimethyl-1H-indol-5-yl)methanol is utilized as a precursor in the synthesis of more complex indole derivatives and heterocyclic compounds. Its structural attributes allow for diverse chemical modifications, facilitating the development of novel compounds with specific functionalities.

2. Biology

- Biological Activities : This compound has been investigated for a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that indole derivatives exhibit significant antimicrobial effects against various pathogens.

- Antiviral Effects : Research indicates potential efficacy against viral infections, making it a candidate for further pharmacological exploration.

- Anticancer Potential : Preliminary findings suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

3. Medicine

- Therapeutic Applications : The compound is being explored for its potential in drug development, particularly in creating new therapeutic agents targeting specific diseases such as cancer and neurodegenerative disorders. Its interactions with biological receptors are under investigation to understand its pharmacodynamics better.

4. Industry

- Production of Dyes and Pigments : The unique properties of this compound make it suitable for use in the synthesis of dyes and pigments, contributing to various industrial applications.

Structure-Activity Relationship

Research into the structure-activity relationship (SAR) reveals that modifications at the 5-position of the indole ring significantly impact biological activity. The hydroxymethyl group is crucial for enhancing receptor interactions and solubility, making this compound a valuable candidate for further studies in medicinal chemistry.

Case Study 1: Antidepressant Activity

A series of indole derivatives were evaluated for antidepressant-like effects in animal models. Compounds structurally similar to this compound demonstrated significant reductions in depressive behaviors through modulation of serotonin receptors. This suggests potential therapeutic applications in treating mood disorders.

Case Study 2: Combination Therapies

Research has indicated that combining this compound with other chemotherapeutic agents may enhance efficacy against resistant cancer cell lines. The synergistic effects observed suggest that targeting multiple pathways simultaneously can improve treatment outcomes.

Mécanisme D'action

The mechanism of action of (2,3-dimethyl-1H-indol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to modulate signal transduction.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2,3-dimethyl-1H-indol-5-yl)methanone: Similar structure but with a carbonyl group instead of a hydroxyl group.

(2,3-dimethyl-1H-indol-5-yl)methane: Similar structure but with a methyl group instead of a hydroxyl group.

Indole-3-acetic acid: A naturally occurring indole derivative with a carboxylic acid group at the 3-position.

Uniqueness

(2,3-dimethyl-1H-indol-5-yl)methanol is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets and enables various chemical transformations, making it a valuable compound for research and industrial applications.

Activité Biologique

(2,3-dimethyl-1H-indol-5-yl)methanol is an organic compound belonging to the indole family, characterized by the presence of a hydroxymethyl group at the 5-position of the indole ring. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections explore its biological activities, mechanisms of action, and relevant research findings.

Biological Activities

The biological activities of this compound include:

The mechanism of action for this compound involves several biochemical pathways:

- Receptor Binding : Indole derivatives often interact with neurotransmitter receptors. This compound may bind to serotonin receptors, influencing neurotransmission and potentially affecting mood and anxiety disorders.

- Cell Cycle Modulation : Research indicates that this compound can induce apoptosis in cancer cells by modulating cell cycle regulators .

- Oxidative Stress Reduction : Some studies suggest that indole derivatives can act as antioxidants, reducing oxidative stress within cells and contributing to their protective effects against cellular damage .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound against MRSA. The minimum inhibitory concentration (MIC) was reported at 1 μg/mL, indicating potent antibacterial activity . In another study, its effectiveness against Mycobacterium tuberculosis was noted, showcasing its potential in treating resistant bacterial infections .

| Microorganism | MIC (μg/mL) |

|---|---|

| MRSA | 1 |

| Mycobacterium tuberculosis | 0.98 |

Anticancer Activity

In vitro studies demonstrated that this compound significantly inhibited the proliferation of A549 lung cancer cells. The compound's antiproliferative effect was attributed to its ability to induce apoptosis and disrupt cell cycle progression .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| A549 | 5.0 |

| MCF7 | 7.5 |

Structure-Activity Relationship

The structure-activity relationship (SAR) studies reveal that modifications at the 5-position of the indole ring can enhance biological activity. The hydroxymethyl group is crucial for its interaction with biological targets, enhancing solubility and receptor affinity compared to other indole derivatives.

Case Studies

Several case studies have explored the therapeutic potential of indole derivatives similar to this compound:

- Indole Derivative as Antidepressants : A series of indole derivatives were evaluated for their antidepressant-like effects in animal models. Compounds with similar structures showed significant reductions in depressive behaviors through serotonin receptor modulation .

- Combination Therapies : Research has indicated that combining this compound with other chemotherapeutic agents may enhance efficacy against resistant cancer cell lines by targeting multiple pathways simultaneously .

Propriétés

IUPAC Name |

(2,3-dimethyl-1H-indol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7-8(2)12-11-4-3-9(6-13)5-10(7)11/h3-5,12-13H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGHELSLEZLWLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.